An In-depth Technical Guide to the Physical and Chemical Properties of (2S)-3-Ethoxypropane-1,2-diol
An In-depth Technical Guide to the Physical and Chemical Properties of (2S)-3-Ethoxypropane-1,2-diol
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of (2S)-3-ethoxypropane-1,2-diol, a chiral vicinal diol and glycerol ether derivative. With applications in pharmaceutical and cosmetic formulations, as well as in the development of advanced biomaterials, a thorough understanding of its characteristics is crucial for researchers, scientists, and drug development professionals. This document delineates its molecular structure, stereochemistry, and key physicochemical properties. It further details its spectroscopic profile, chemical reactivity, solubility characteristics, and safety considerations. Included are field-proven experimental protocols for the determination of its core physical properties, designed to provide a self-validating framework for laboratory investigation.
Introduction and Molecular Structure
(2S)-3-ethoxypropane-1,2-diol, also known as (S)-Glycerol 1-ethyl ether, is an organic compound featuring a propane backbone substituted with two hydroxyl groups on adjacent carbons (a vicinal diol) and an ethoxy group at the third position. Its molecular formula is C5H12O3.[1][2] The presence of a stereocenter at the second carbon atom gives rise to two enantiomers, (2S) and (2R). This guide focuses specifically on the (2S)-enantiomer.
The combination of a hydrophilic diol moiety and a more lipophilic ethyl ether group imparts amphiphilic character to the molecule, making it a versatile solvent and a useful intermediate in chemical synthesis.[3] Its applications are diverse, ranging from a solvent in drug formulations and a humectant in cosmetics to a crosslinking agent in the formation of hydrogels for tissue engineering and drug delivery.
Molecular Identifiers:
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IUPAC Name: (2S)-3-ethoxypropane-1,2-diol
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CAS Number: 1874-62-0 (for the racemate)[1]
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Molecular Formula: C5H12O3[1]
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Molecular Weight: 120.15 g/mol [1]
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InChI Key: LOSWWGJGSSQDKH-UHFFFAOYSA-N (for the racemate)[1]
Caption: 2D structure of (2S)-3-ethoxypropane-1,2-diol.
Physical and Physicochemical Properties
The physical properties of (2S)-3-ethoxypropane-1,2-diol are largely dictated by its ability to form hydrogen bonds via its two hydroxyl groups and the polarity induced by the ether linkage. It exists as a colorless, odorless, viscous, and stable liquid.[3]
Table 1: Summary of Physical Properties of 3-Ethoxypropane-1,2-diol
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 120.15 g/mol | [1] |
| Form | Liquid | |
| Density | 1.063 g/mL at 25 °C | |
| Boiling Point | 222 °C (at 760 mmHg) | |
| 160 °C (at 100 Torr) | [3] | |
| Flash Point | 110 °C | [3] |
| Refractive Index (n20/D) | 1.441 | |
| Vapor Pressure | 0.00638 mmHg at 25 °C | [3] |
| XLogP3 | -0.77 | [3] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 |[1] |
Optical Activity
Experimental Protocol: Determination of Boiling Point (Micro-Scale)
Causality: For novel or high-value compounds, using a micro-scale method for boiling point determination is crucial to conserve material. This protocol utilizes the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. This is observed when a steady stream of bubbles emerges from a capillary tube submerged in the heated liquid.
Apparatus:
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Small test tube (e.g., 10x75 mm)
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Capillary tube (sealed at one end)
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High-temperature thermometer or digital temperature probe
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Heating block or oil bath
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Clamps and stand
Procedure:
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Add 0.5-1 mL of (2S)-3-ethoxypropane-1,2-diol to the small test tube.
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Place the capillary tube, sealed end up, into the test tube.
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Secure the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
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Immerse the assembly in the heating block or oil bath, ensuring the sample is below the level of the heating medium.
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Heat the apparatus slowly (1-2 °C per minute) as the temperature approaches the expected boiling point.
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Observe the capillary tube. Initially, trapped air will expand and exit. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.
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Record the temperature at which this steady stream is observed. For accuracy, it is recommended to also record the barometric pressure.
Spectroscopic and Spectrometric Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of (2S)-3-ethoxypropane-1,2-diol.
Table 2: Key Spectroscopic Data for 3-Ethoxypropane-1,2-diol
| Technique | Expected Features | Source(s) |
|---|---|---|
| ¹H NMR | Signals corresponding to ethyl protons (triplet and quartet), diastereotopic methylene protons of the ethoxy group, and protons of the propane-1,2-diol backbone. Broad signals for the hydroxyl protons. | [1] |
| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms in the molecule. | - |
| IR Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the hydroxyl groups. C-O stretching bands for the ether and alcohol functionalities around 1050-1150 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. | [2] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) may be observed at m/z 120. Common fragmentation patterns would involve the loss of water, ethoxy group, or other small fragments. |[2] |
Caption: A logical workflow for the spectroscopic analysis of (2S)-3-ethoxypropane-1,2-diol.
Chemical Properties and Reactivity
The chemical reactivity of (2S)-3-ethoxypropane-1,2-diol is governed by its two primary functional groups: the vicinal diol and the ether.
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Vicinal Diol Reactivity: The adjacent hydroxyl groups can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. They can also act as nucleophiles. For instance, they can be used to form cyclic acetals with aldehydes or ketones, a common strategy for protecting carbonyl groups in multi-step syntheses. Vicinal diols can also undergo oxidative cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons using reagents like sodium periodate (NaIO₄).
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Ether Reactivity: The ether linkage (C-O-C) is generally stable and less reactive than the hydroxyl groups, especially under basic or neutral conditions. This chemical inertness contributes to its utility as a solvent.
A key synthetic route to 3-alkoxypropane-1,2-diols involves the base-catalyzed ring-opening of glycidol with an alcohol.[4]
